molecular formula C14H10N2O B8242511 6-(Quinolin-2-yl)pyridin-2(1H)-one

6-(Quinolin-2-yl)pyridin-2(1H)-one

Cat. No.: B8242511
M. Wt: 222.24 g/mol
InChI Key: RTWWWGPPLPBCMF-UHFFFAOYSA-N
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Description

6-(Quinolin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both quinoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Quinolin-2-yl)pyridin-2(1H)-one typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed dehydrogenation of aliphatic carboxylic acids through the activation of the β-methylene C-H bond . This method is chemoselective to carboxylic acids even in the presence of other enolizable functional groups and can utilize molecular oxygen as the terminal oxidant for the transformation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally friendly techniques, such as catalyst-free synthesis, is also explored to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Quinolin-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced quinoline or pyridine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components .

Properties

IUPAC Name

6-quinolin-2-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-7-3-6-12(16-14)13-9-8-10-4-1-2-5-11(10)15-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWWWGPPLPBCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Quinolin-2-yl)pyridin-2(1H)-one
Reactant of Route 2
6-(Quinolin-2-yl)pyridin-2(1H)-one
Reactant of Route 3
6-(Quinolin-2-yl)pyridin-2(1H)-one
Reactant of Route 4
6-(Quinolin-2-yl)pyridin-2(1H)-one
Reactant of Route 5
6-(Quinolin-2-yl)pyridin-2(1H)-one
Reactant of Route 6
6-(Quinolin-2-yl)pyridin-2(1H)-one

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